Enantiomeric Potency Differential: (R)- vs. (S)-Thionisoxetine
The biological activity of thionisoxetine resides predominantly in the (R)-enantiomer. A direct comparison shows the (R)-enantiomer has a Ki of 0.20 nM in [3H]-nisoxetine binding assays, while the (S)-enantiomer is substantially less potent [1]. This stereospecificity is a critical differentiator for any application requiring target engagement of the NET.
| Evidence Dimension | Binding Affinity (Ki) for Norepinephrine Transporter (NET) |
|---|---|
| Target Compound Data | Ki = 0.20 nM [1] |
| Comparator Or Baseline | (S)-thionisoxetine: Significantly less potent (exact Ki not reported, but stated as 'significantly less potent' than the (R)-enantiomer) [1] |
| Quantified Difference | The (R)-enantiomer is stated to be 'significantly more potent' than the (S)-enantiomer; the 0.20 nM Ki is a specific quantitative benchmark [1]. |
| Conditions | [3H]-nisoxetine binding assay [1] |
Why This Matters
The documented high potency of the (R)-enantiomer is essential for experiments requiring specific NET blockade at low concentrations, minimizing off-target effects associated with higher doses of a less active stereoisomer.
- [1] Gehlert DR, Hemrick-Luecke SK, Schober DA, Krushinski J, Howbert JJ, Robertson DW, Wong DT, Fuller RW. (R)-thionisoxetine, a potent and selective inhibitor of central and peripheral norepinephrine uptake. Life Sci. 1995;56(22):1915-20. View Source
